Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(4-bromo-2-nitrophenyl)acetate” is a chemical compound with the CAS Number: 100487-82-9 . It has a molecular weight of 274.07 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 .Scientific Research Applications
Enzyme Assays
- Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate is involved in the synthesis of compounds used for enzyme assays. An example is the synthesis of p-nitrophenyl β-D-glucopyranosiduronic acid, used for assaying β-glucuronidase activity. The compound liberates p-nitrophenol, which can be measured photocolorimetrically (Kato et al., 1960).
Formation of Heterocycles
- It plays a role in the formation of heterocyclic compounds. For example, treatment of benzoyl bromide (2-nitrophenyl) hydrazone with sodium ethoxide and ethyl cyanoacetate led to unexpected products, showcasing the compound's role in forming heterocyclic systems (Sunder & Peet, 1979).
Organic Synthesis
- It's used in organic synthesis, such as in the condensation of methyl cyanoacetate with tropones, resulting in various substituted heptafulvene derivatives. This illustrates its utility in synthetic organic chemistry (Mori et al., 1992).
Synthesis of Nitroaromatic Systems
- The compound is integral in constructing highly substituted nitroaromatic systems. Its stability and safe handling make it a valuable reagent in such syntheses (Duthaler, 1983).
Reactions with Active Methylene Compounds
- Reactions involving 2-nitronaphthalenes and active methylene compounds have been studied using this compound, leading to the production of various aminonaphthalene-1-carbonitriles. This shows its role in creating complex organic structures (Tomioka et al., 1981).
Antimicrobial Activity
- It's used in synthesizing compounds with potential antimicrobial activities. For instance, its reaction with 8-aminotheophylline led to new pyrimido[2,1-f]theophylline derivatives, with implications in antimicrobial research (Mosselhi et al., 2008).
Synthesis of Liquid-Crystalline Compounds
- It's involved in the synthesis of liquid-crystalline linear malonates and cyanoacetates, demonstrating its role in materials science and the study of mesomorphic properties (Kreß et al., 2012).
Chemotaxis and Biodegradation Studies
- It is studied for its role in chemotaxis and biodegradation, particularly in the context of environmental decontamination. Ralstonia sp. SJ98 showed chemotactic behavior towards a compound containing a similar nitrophenyl group, indicating its relevance in bioremediation research (Bhushan et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate are currently unknown. This compound is a derivative of 4-Bromo-2-nitroaniline
Mode of Action
It’s known that nitroaromatic compounds like this can undergo various reactions such as nucleophilic substitution .
Pharmacokinetics
It has been predicted to have high gastrointestinal absorption and to be bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .
Properties
IUPAC Name |
methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(14)8(5-12)7-3-2-6(11)4-9(7)13(15)16/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELIHMNUPKTJHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741530 |
Source
|
Record name | Methyl (4-bromo-2-nitrophenyl)(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1300026-96-3 |
Source
|
Record name | Methyl (4-bromo-2-nitrophenyl)(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.